1-Boc-3-Cbz-Aminopyrrolidine
Overview
Description
Preparation Methods
The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.
Chemical Reactions Analysis
1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-Cbz-Aminopyrrolidine is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: While its primary use is in research, it can also be used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .
Comparison with Similar Compounds
1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:
1-Boc-3-aminopyrrolidine: Lacks the Cbz group and is used for simpler protection strategies.
3-(Boc-amino)pyrrolidine: Another variant with only the Boc group.
1-Cbz-3-aminopyrrolidine: Contains only the Cbz group and is used in different synthetic routes.
These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.
Biological Activity
1-Boc-3-Cbz-Aminopyrrolidine is a derivative of aminopyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a carbobenzyloxy (Cbz) group, is utilized in various synthetic applications and exhibits significant interactions with biological targets.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 257.4 ± 33.0 °C at 760 mmHg
- Flash Point : 109.5 ± 25.4 °C
The structure of this compound allows for versatile modifications, making it a valuable intermediate in drug synthesis and biological studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry, organic synthesis, and biochemical research:
- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors. Its structural features enable it to modulate biological pathways effectively.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyrrolidine, including this compound, may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and microbial processes. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the aromatic Cbz moiety may participate in π-π interactions, enhancing binding affinity .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various aminopyrrolidine derivatives, including this compound. The results indicated notable activity against multiple bacterial strains:
Compound | Activity (MIC) | Bacterial Strains Tested |
---|---|---|
This compound | 12.5 µg/ml | Staphylococcus aureus, E. coli |
Control (Standard Antibiotic) | 6.25 µg/ml | Staphylococcus aureus |
This study highlights the potential of this compound as an antimicrobial agent .
Enzymatic Resolution Studies
Research on the enzymatic resolution of racemic aminopyrrolidines has shown that N-protected derivatives like this compound can be resolved with high enantioselectivity using lipases. For instance, a study reported over 99% enantiomeric excess (ee) for the resolved product at moderate conversion rates .
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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